molecular formula C2H2S2 B14647121 2,4-Dithiabicyclo[1.1.0]butane CAS No. 51616-76-3

2,4-Dithiabicyclo[1.1.0]butane

Cat. No.: B14647121
CAS No.: 51616-76-3
M. Wt: 90.17 g/mol
InChI Key: FDXIEOKTRJUELP-UHFFFAOYSA-N
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Description

2,4-Dithiabicyclo[1.1.0]butane is a unique and intriguing compound characterized by its highly strained bicyclic structure. The molecular formula of this compound is C₂H₂S₂, and it has an average mass of 90.167 Da . The compound’s structure consists of two sulfur atoms and two carbon atoms forming a bicyclic ring system, which contributes to its significant strain energy and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dithiabicyclo[1.1.0]butane typically involves the formation of the strained bicyclic ring system through cyclization reactions. One common method is the reaction of suitable dithiirane precursors under specific conditions that promote the formation of the bicyclic structure . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the successful formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dithiabicyclo[1.1.0]butane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions employed.

Scientific Research Applications

2,4-Dithiabicyclo[1.1.0]butane has several scientific research applications:

Mechanism of Action

The mechanism by which 2,4-Dithiabicyclo[1.1.0]butane exerts its effects is primarily through its strained bicyclic structure, which makes it highly reactive. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or other interactions. The pathways involved often include nucleophilic attack on the sulfur atoms, leading to ring-opening and subsequent transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dithiabicyclo[1.1.0]butane is unique due to the presence of sulfur atoms in its bicyclic structure, which imparts distinct reactivity and chemical properties compared to its carbon or nitrogen analogs. The sulfur atoms contribute to its ability to undergo specific reactions, such as oxidation and nucleophilic substitution, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

51616-76-3

Molecular Formula

C2H2S2

Molecular Weight

90.17 g/mol

IUPAC Name

2,4-dithiabicyclo[1.1.0]butane

InChI

InChI=1S/C2H2S2/c3-1-2(3)4-1/h1-2H

InChI Key

FDXIEOKTRJUELP-UHFFFAOYSA-N

Canonical SMILES

C12C(S1)S2

Origin of Product

United States

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